(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including aromatic ones similar in structure to (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, shows potential in medical applications due to enhanced antibacterial and antifungal activities. This research highlights the role of aromatic amine modifications in improving the thermal stability and biological activity of polymeric materials (Aly & El-Mohdy, 2015).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to this compound, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study provides insights into the potential anticancer applications of compounds with similar structures (Hassan, Hafez, & Osman, 2014).
Photodynamic Therapy and Photosensitizers
Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups containing this compound. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment. The study emphasizes the importance of structural design in developing effective photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Pyrazole Derivatives
McFadden and Huppatz (1991) reported the synthesis of novel pyrazole derivatives by reacting acrylonitriles with hydrazines, a process that could potentially involve compounds with similar structural features to this compound. This research contributes to the field of organic synthesis, offering pathways to new compounds with possible pharmacological activities (McFadden & Huppatz, 1991).
Antimicrobial and Corrosion Inhibition Studies
Khaled and Amin (2009) investigated the corrosion inhibition efficiency of thiazole derivatives, including those structurally related to this compound, on mild steel in sulfuric acid solutions. Their findings provide valuable information on the application of such compounds in protecting metals from corrosion, alongside their antimicrobial properties (Khaled & Amin, 2009).
Properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-17-8-6-16(7-9-17)22-12-15(11-21)20-23-19(13-26-20)14-4-3-5-18(10-14)25-2/h3-10,12-13,22H,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYYOJJKKVRLV-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.